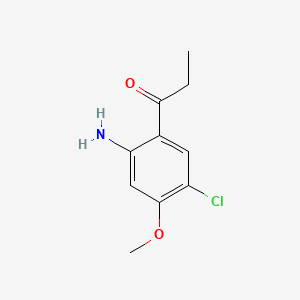
1-(2-Amino-5-chloro-4-methoxyphenyl)propan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-Amino-5-chloro-4-methoxyphenyl)propan-1-one is an organic compound with a unique structure that includes an amino group, a chloro substituent, and a methoxy group attached to a phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Amino-5-chloro-4-methoxyphenyl)propan-1-one typically involves the reaction of 2-amino-5-chloro-4-methoxybenzaldehyde with a suitable reagent to introduce the propan-1-one moiety. Common reagents used in this synthesis include alkyl halides and organometallic compounds. The reaction conditions often involve the use of solvents such as ethanol or methanol, and the reaction is typically carried out under reflux conditions to ensure complete conversion of the starting materials.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch reactors where the reagents are mixed and heated under controlled conditions. The use of catalysts and optimized reaction parameters can enhance the yield and purity of the final product. The compound is then purified using techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions: 1-(2-Amino-5-chloro-4-methoxyphenyl)propan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: The chloro group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be employed.
Major Products:
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1-(2-Amino-5-chloro-4-methoxyphenyl)propan-1-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacological agent.
Industry: Utilized in the production of specialty chemicals and intermediates for various industrial processes.
Mechanism of Action
The mechanism of action of 1-(2-Amino-5-chloro-4-methoxyphenyl)propan-1-one involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, while the chloro and methoxy groups can influence the compound’s lipophilicity and ability to penetrate cell membranes. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects.
Comparison with Similar Compounds
1-(2-Amino-5-chloro-4-methoxyphenyl)ethan-1-one: Similar structure but with an ethanone moiety instead of propanone.
1-(2-Amino-5-chloro-4-methoxyphenyl)butan-1-one: Similar structure but with a butanone moiety instead of propanone.
Uniqueness: 1-(2-Amino-5-chloro-4-methoxyphenyl)propan-1-one is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the propanone moiety can influence the compound’s reactivity and interaction with biological targets, making it a valuable compound for various applications.
Properties
Molecular Formula |
C10H12ClNO2 |
|---|---|
Molecular Weight |
213.66 g/mol |
IUPAC Name |
1-(2-amino-5-chloro-4-methoxyphenyl)propan-1-one |
InChI |
InChI=1S/C10H12ClNO2/c1-3-9(13)6-4-7(11)10(14-2)5-8(6)12/h4-5H,3,12H2,1-2H3 |
InChI Key |
GBSNBSWKOSWSSO-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=O)C1=CC(=C(C=C1N)OC)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


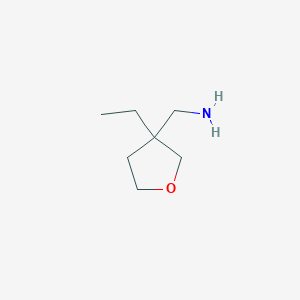
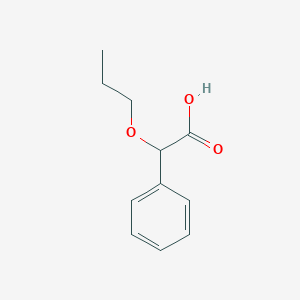
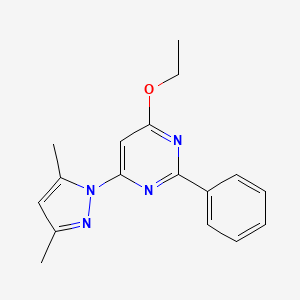
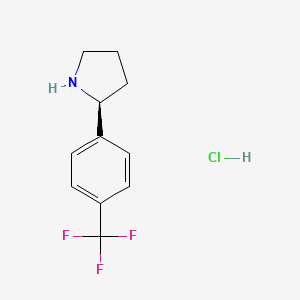
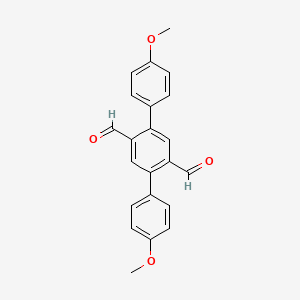
![{8-Benzyl-8-azabicyclo[3.2.1]octan-3-yl}methanamine](/img/structure/B13647164.png)
![1-[4-(bromomethyl)-2-methylphenyl]-4-methanesulfonyl-1H-pyrazole](/img/structure/B13647166.png)
![(R)-N-((S)-[1,1'-Biphenyl]-4-yl(3-(benzyloxy)-2-(dicyclohexylphosphanyl)phenyl)methyl)-N,2-dimethylpropane-2-sulfinamide](/img/structure/B13647168.png)
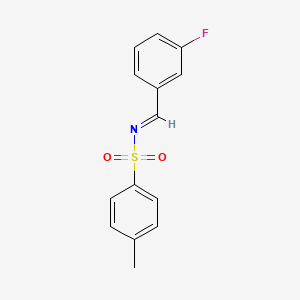
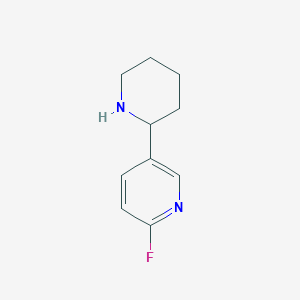
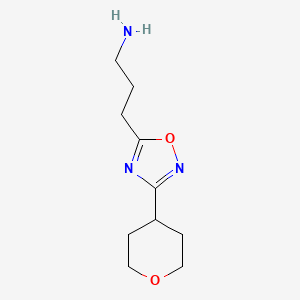
![[9-(Cyclopropylmethyl)-9-azabicyclo[3.3.1]nonan-3-yl]methanamine](/img/structure/B13647175.png)
![N-[4-(6-{[4-(2-hydroxyethyl)phenyl]amino}-4-oxo-1H,2H,4H-pyrazolo[3,4-d]pyrimidin-1-yl)phenyl]acetamide](/img/structure/B13647177.png)

